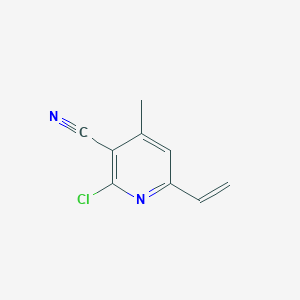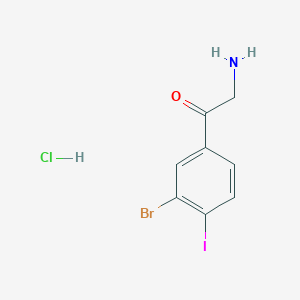![molecular formula C20H18O B12856803 Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether](/img/structure/B12856803.png)
Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a benzyl halide. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the alcohol and form the alkoxide ion .
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is reacted with an appropriate electrophile to form the desired ether. This method is particularly useful for forming complex ethers with multiple functional groups .
Industrial Production Methods
Industrial production of Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether may involve large-scale Williamson ether synthesis or other catalytic processes. The choice of method depends on factors such as cost, yield, and scalability. Catalytic processes often use metal catalysts to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether into alcohols or other reduced forms.
Substitution: The ether can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl phenyl ether: Similar structure but lacks the methyl substitution on the biphenyl group.
2-Methyl[1,1’-biphenyl]-3-yl ether: Similar structure but lacks the benzyl group.
Biphenyl ethers: General class of compounds with varying substitutions on the biphenyl group .
Uniqueness
Benzyl 2’-methyl[1,1’-biphenyl]-3-yl ether is unique due to its specific combination of benzyl and methyl-substituted biphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C20H18O |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-methyl-2-(3-phenylmethoxyphenyl)benzene |
InChI |
InChI=1S/C20H18O/c1-16-8-5-6-13-20(16)18-11-7-12-19(14-18)21-15-17-9-3-2-4-10-17/h2-14H,15H2,1H3 |
Clave InChI |
GTUKPUXQEBCZOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


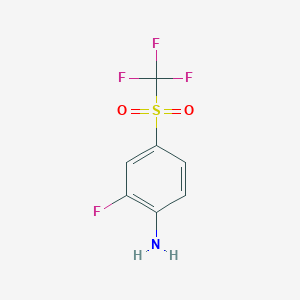
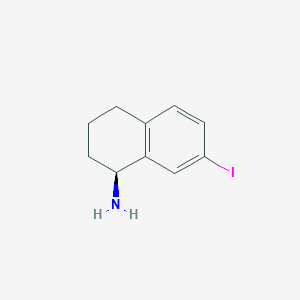
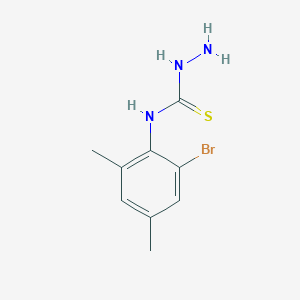
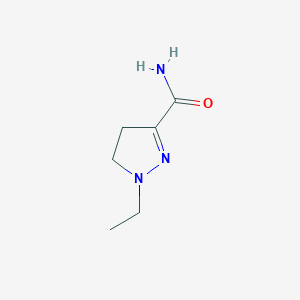
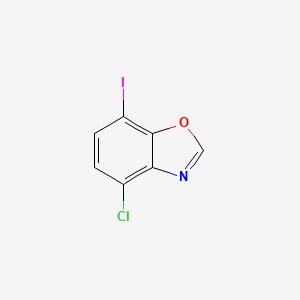
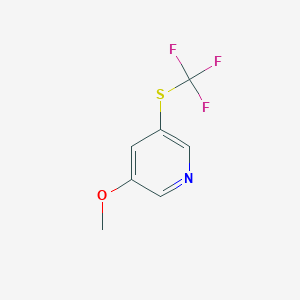
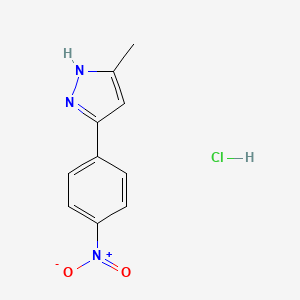
![2-(Carboxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12856760.png)

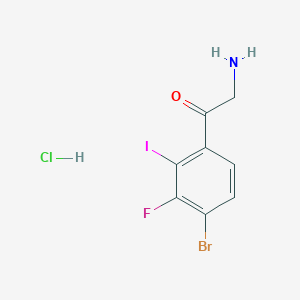
![Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12856782.png)
